N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Overview
Description
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are a family of enzymes that oxidize fatty acids to produce leukotrienes, which have roles in inflammatory responses.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity
Result of Action
The compound has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% . This suggests that the compound’s action results in significant molecular and cellular effects, at least in the context of these bacterial species.
Biochemical Analysis
Biochemical Properties
The compound N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has been shown to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze.
Cellular Effects
In terms of cellular effects, N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has been found to have antibacterial properties, particularly against B. subtilis and E. coli . This suggests that it may influence cell function by inhibiting bacterial growth and biofilm formation.
Molecular Mechanism
Its inhibitory effects on cholinestrases and lipoxygenase enzymes suggest that it may bind to these enzymes and interfere with their normal function .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-23(27-11-5-6-12-27)15-28-14-19(18-7-1-2-8-20(18)28)24(30)25(31)26-13-17-16-32-21-9-3-4-10-22(21)33-17/h1-4,7-10,14,17H,5-6,11-13,15-16H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKIZAXYPHXFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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